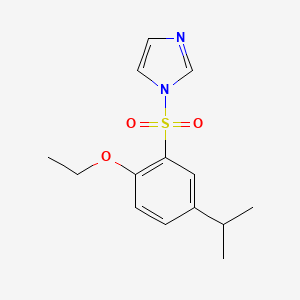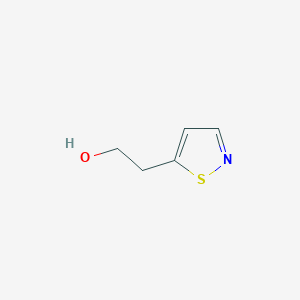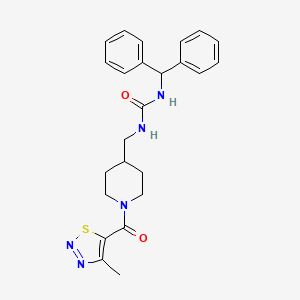![molecular formula C23H19N3O5S B2620896 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171663-66-3](/img/structure/B2620896.png)
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound. It’s a derivative of quinazolinone, a class of organic compounds that are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives usually involves reactions with primary aromatic amines and heterocyclic amines under different conditions . The synthesis of this specific compound isn’t detailed in the available resources.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. They can react with both sodium azide and active methylene compounds, such as ethylcyanoacetate and ethylacetoacetate .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and the structure of the molecule .
科学的研究の応用
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized to explore their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials. These compounds were synthesized from substituted anthranilic acids, highlighting the structural diversity achievable within this class of compounds and their potential as hybrid molecules for various therapeutic applications (Rahman et al., 2014).
Enzyme Inhibitory Activities
Research into sulfonamide derivatives bearing benzodioxane and acetamide moieties has shown significant enzyme inhibitory activity against α-glucosidase and acetylcholinesterase, underscoring their potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antitumor Properties
The pro-apoptotic activities of novel 4-anilinoquinazoline derivatives have been evaluated, showing significant cytotoxic effects against cancer cell lines. These compounds induce apoptosis through up-regulation of pro-apoptotic proteins and activation of critical enzymes involved in cell death, suggesting their potential as antitumor agents (Devegowda et al., 2016).
Pharmacological Evaluation
Further pharmacological evaluations have expanded on the potential therapeutic applications of sulfonamide derivatives. Studies have demonstrated moderate to good activity against enzymes like butyrylcholinesterase and lipoxygenase, with some compounds showing promising antimicrobial activities. This research supports the therapeutic versatility of sulfonamide-based compounds, including their potential in antimicrobial and anti-inflammatory treatments (Irshad, 2018).
Environmental Degradation of Sulfonamides
Interestingly, studies on the environmental degradation of sulfonamides have identified novel microbial strategies to eliminate these compounds from the environment. This research not only contributes to understanding the environmental impact of sulfonamide antibiotics but also opens avenues for developing bioremediation strategies to address antibiotic resistance (Ricken et al., 2013).
作用機序
The mechanism of action of quinazolinone derivatives can vary depending on their structure and the biological activity they exhibit. Many quinazolinone derivatives are known to have biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic .
将来の方向性
The future research directions for quinazolinone derivatives could involve synthesizing new derivatives with different functional groups to enhance their biological activities. Additionally, more research could be conducted to understand their mechanisms of action and to evaluate their safety and potential side effects .
特性
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-9-7-16(13-19(20)23(27)26(15)17-5-3-2-4-6-17)25-32(28,29)18-8-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOULWMIHZRXROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N1C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2620815.png)
![1-Benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B2620816.png)
![3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester](/img/structure/B2620818.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2620819.png)



![4-{Acetyl[(4-chlorophenyl)sulfonyl]amino}-2-bromo-1-naphthyl acetate](/img/structure/B2620827.png)


![(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2620833.png)
![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2620836.png)